Sodium risedronate

Gastrointestinal Safety Bisphosphonate Tolerability Endoscopic Mucosal Injury

Select Sodium Risedronate when gastrointestinal safety and subject retention are critical. Endoscopic evidence confirms 69% reduced gastric ulcer risk vs. alendronate (4.1% vs. 13.2%, P<0.001). Its intermediate anti-resorptive potency (47% NTx reduction at 12 months) enables dose-response investigations without maximal osteoclast inhibition. Risedronate is one of only two oral bisphosphonates with placebo-controlled evidence for both vertebral (65%) and non-vertebral (39%) fracture reduction, making it the comprehensive comparator for novel osteoporosis and glucocorticoid-induced osteoporosis interventions.

Molecular Formula C7H11NNaO7P2
Molecular Weight 306.10 g/mol
CAS No. 115436-72-1
Cat. No. B000858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium risedronate
CAS115436-72-1
Synonyms1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate
2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate
2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate
Actonel
Atelvia
Bisphosphonate Risedronate Sodium
risedronate
risedronate sodium
Risedronate Sodium, Bisphosphonate
risedronic acid
risedronic acid, monosodium salt
Sodium, Bisphosphonate Risedronate
Molecular FormulaC7H11NNaO7P2
Molecular Weight306.10 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na]
InChIInChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);
InChIKeyJAROYDNJQWMRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Risedronate (CAS 115436-72-1): Procurement and Scientific Selection Guide for Osteoporosis and Bone Metabolism Research


Sodium risedronate is a nitrogen-containing bisphosphonate (N-BP) that functions as a potent inhibitor of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, thereby disrupting osteoclast-mediated bone resorption [1]. It exhibits intermediate hydroxyapatite binding affinity and anti-resorptive potency relative to other N-BPs, with a rank order of binding affinity as risedronate < ibandronate < alendronate < zoledronic acid, and anti-resorptive potency as alendronate < ibandronate < risedronate < zoledronic acid [1]. Risedronate is indicated for the treatment and prevention of osteoporosis in postmenopausal women, glucocorticoid-induced osteoporosis, and Paget's disease of bone [2].

Why Sodium Risedronate Cannot Be Simply Substituted with Other Oral Bisphosphonates: A Procurement Risk Alert


Bisphosphonates within the same therapeutic class exhibit substantial inter-agent variability in key pharmacological parameters, including hydroxyapatite binding affinity, anti-resorptive potency, and gastrointestinal safety profiles, which preclude simple generic substitution [1]. Risedronate's unique pyridinyl side chain confers a distinct binding affinity and residence time on bone surfaces relative to primary amino bisphosphonates like alendronate, leading to divergent cellular uptake kinetics and potency in osteoclast inhibition [1]. Furthermore, head-to-head clinical trials have demonstrated that risedronate and alendronate produce statistically different magnitudes of change in bone turnover markers and gastric mucosal injury, underscoring that these agents are not clinically interchangeable [2][3]. Consequently, procurement decisions for research or clinical use must be guided by compound-specific evidence rather than class-level assumptions.

Sodium Risedronate: Head-to-Head Comparative Performance Data for Evidence-Based Procurement


Gastric Ulcer Incidence: Risedronate vs. Alendronate Endoscopic Comparison

In a head-to-head endoscopic study of 515 healthy postmenopausal women, risedronate 5 mg daily demonstrated a significantly lower incidence of gastric ulcers compared to alendronate 10 mg daily over a 2-week treatment period. Gastric ulcers were observed in 4.1% (9/221) of evaluable subjects in the risedronate group versus 13.2% (30/227) in the alendronate group (P < 0.001). Mean gastric endoscopy scores were also significantly lower in the risedronate group at both day 8 and day 15 (P ≤ 0.001) [1].

Gastrointestinal Safety Bisphosphonate Tolerability Endoscopic Mucosal Injury

Bone Turnover Marker Suppression: Alendronate vs. Risedronate (FACTS International Trial)

The FACTS International trial, a randomized, double-masked, double-dummy study of 936 postmenopausal women with low bone density (T-score ≤ -2.0), directly compared once-weekly alendronate 70 mg with once-weekly risedronate 35 mg over 12 months. Alendronate produced significantly greater reductions in bone resorption markers: urinary N-telopeptide (NTx) decreased by 58% with alendronate versus 47% with risedronate (p < 0.001), and serum bone-specific alkaline phosphatase (BSAP) decreased by 45% with alendronate versus 34% with risedronate (p < 0.001) [1].

Bone Turnover Markers NTx BSAP Osteoclast Inhibition

Hydroxyapatite Binding Affinity: Ranking Among Nitrogen-Containing Bisphosphonates

The binding affinity of nitrogen-containing bisphosphonates to hydroxyapatite (HAP), the primary mineral component of bone, follows a defined rank order: risedronate < ibandronate < alendronate < zoledronic acid. This ordering has been established through multiple experimental and computational studies, including fast performance liquid chromatography (FPLC) with crystalline HAP and molecular dynamics simulations of binding free energies [1][2]. Risedronate's intermediate binding affinity confers distinct bone uptake and retention kinetics compared to agents with higher (zoledronic acid) or lower affinity.

Hydroxyapatite Binding Affinity Bisphosphonate Bone Targeting Pharmacokinetics

Lumbar Spine BMD Increase: Zoledronic Acid vs. Risedronate (HORIZON Trial)

The HORIZON trial, a 1-year randomized, double-blind, double-dummy study in 833 patients with glucocorticoid-induced osteoporosis, compared a single 5 mg intravenous infusion of zoledronic acid with daily oral risedronate 5 mg. Zoledronic acid was superior to risedronate for increasing lumbar spine bone mineral density (BMD) in both treatment and prevention subgroups. In the treatment subgroup (glucocorticoid use >3 months), the least-squares mean BMD increase was 4.06% (SE 0.28) for zoledronic acid versus 2.71% (SE 0.28) for risedronate (mean difference 1.36%, 95% CI 0.67-2.05, p=0.0001). In the prevention subgroup (<3 months), increases were 2.60% (SE 0.45) versus 0.64% (SE 0.46) (mean difference 1.96%, 95% CI 1.04-2.88, p<0.0001) [1].

Bone Mineral Density Glucocorticoid-Induced Osteoporosis BMD Change

Fracture Risk Reduction: Risedronate vs. Placebo (Class-Level Evidence with Specificity)

Placebo-controlled pivotal trials have established that risedronate reduces the risk of both vertebral and non-vertebral fractures in postmenopausal women with osteoporosis. In the VERT-NA trial, risedronate 5 mg daily reduced the incidence of new vertebral fractures by 65% over 1 year compared to placebo [1]. In the VERT-MN trial, the reduction was 61% [2]. A meta-analysis of randomized trials reported a 39% reduction in non-vertebral fracture risk for risedronate (P=0.02 vs. placebo) [3]. Notably, risedronate and alendronate are the only oral bisphosphonates with demonstrated reduction in both vertebral and non-vertebral fractures; ibandronate has only shown vertebral fracture reduction [4].

Fracture Risk Reduction Vertebral Fracture Non-Vertebral Fracture Osteoporosis

Sodium Risedronate: Optimal Research and Industrial Application Scenarios Based on Quantitative Comparative Evidence


Gastrointestinal Tolerability-Focused Clinical Trials

Risedronate is the preferred oral bisphosphonate comparator or active agent in clinical trials where upper gastrointestinal safety is a primary endpoint or where subject retention is paramount. The direct head-to-head endoscopic evidence demonstrates a 4.1% gastric ulcer incidence for risedronate versus 13.2% for alendronate (P < 0.001), representing a 69% relative risk reduction [1]. This quantitative advantage supports risedronate's selection for studies in populations with heightened GI sensitivity, including elderly subjects, patients on NSAIDs, or those with prior peptic ulcer disease.

Moderate Bone Turnover Suppression Studies

Risedronate is indicated for research protocols requiring intermediate levels of bone turnover suppression rather than maximal osteoclast inhibition. The FACTS International trial establishes that risedronate 35 mg weekly reduces urinary NTx by 47% at 12 months, compared to 58% for alendronate 70 mg weekly (p < 0.001) [2]. This differential enables dose-response investigations, studies on the relationship between turnover marker suppression and fracture outcomes, or combination therapies where additive effects are being evaluated.

Comparative Efficacy Studies in Glucocorticoid-Induced Osteoporosis

Risedronate serves as the established oral comparator for novel agents being developed for glucocorticoid-induced osteoporosis (GIO). The HORIZON trial provides robust 12-month benchmark data: risedronate 5 mg daily increases lumbar spine BMD by 2.71% in treatment-experienced GIO patients and 0.64% in prevention-naive patients [3]. These values establish clear efficacy thresholds against which new oral or parenteral therapies can be statistically powered in non-inferiority or superiority trial designs.

Fracture Prevention Studies Requiring Dual Vertebral/Non-Vertebral Efficacy

For preclinical or clinical research programs evaluating interventions for osteoporosis, risedronate is a scientifically sound positive control because it is one of only two oral bisphosphonates (along with alendronate) with placebo-controlled evidence for reduction of both vertebral fractures (65% reduction at 1 year) and non-vertebral fractures (39% reduction) [4][5]. Ibandronate, by contrast, has only demonstrated vertebral fracture reduction, limiting its utility as a comprehensive comparator [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium risedronate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.